molecular formula C11H15FN2O B2430445 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol CAS No. 2091542-70-8

3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B2430445
CAS No.: 2091542-70-8
M. Wt: 210.252
InChI Key: OIWCZMXIAXESKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group, a fluoropyridinyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common approach is to start with a suitable pyrrolidine precursor and introduce the ethyl and fluoropyridinyl groups through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluoropyridinyl group can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the fluoropyridinyl group can interact with biological receptors or enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-(5-chloropyridin-2-yl)pyrrolidin-3-ol
  • 3-Ethyl-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
  • 3-Ethyl-1-(5-iodopyridin-2-yl)pyrrolidin-3-ol

Uniqueness

The uniqueness of 3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol lies in the presence of the fluoropyridinyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-2-11(15)5-6-14(8-11)10-4-3-9(12)7-13-10/h3-4,7,15H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWCZMXIAXESKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C2=NC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.